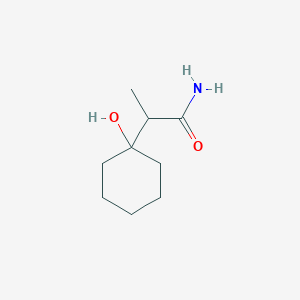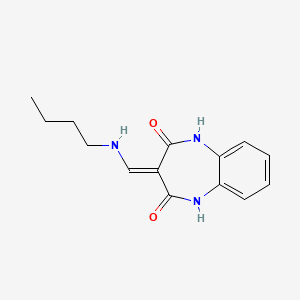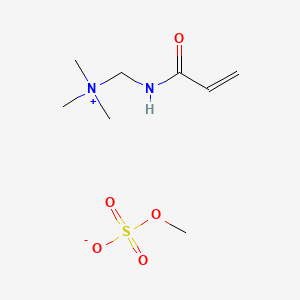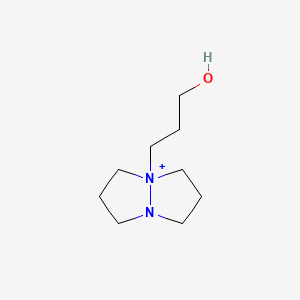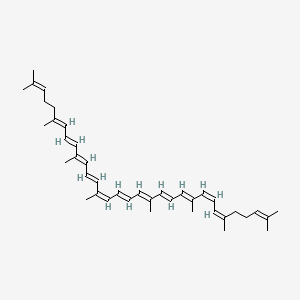
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine: is a synthetic organic compound that belongs to the class of guanidine derivatives. Its chemical formula is C₁₉H₂₄N₄S, and it exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
a. Synthetic Routes
The synthesis of this compound involves several steps. One common approach starts with the condensation of 2-propylquinoline-4-carbaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. Subsequent cyclization of the intermediate yields the desired guanidine compound. The tert-butyl group is introduced during the final step.
b. Reaction Conditions
Condensation: 2-propylquinoline-4-carbaldehyde reacts with thiosemicarbazide in ethanol or another suitable solvent.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of acid or base.
c. Industrial Production
While industrial-scale production details are proprietary, laboratories can synthesize this compound using the described methods.
Análisis De Reacciones Químicas
a. Types of Reactions
Oxidation: The guanidine moiety can undergo oxidation to form corresponding imines or amides.
Reduction: Reduction of the imine or carbonyl group may yield secondary amines.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
b. Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other nucleophiles.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield imines or amides, while reduction leads to secondary amines.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It exhibits potential as an antiviral or antitumor agent due to its unique structure.
Chemistry: Researchers use it as a building block for designing new guanidine-based molecules.
Industry: It could find use in materials science or catalysis.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While no direct analogs exist, compounds with guanidine or quinoline moieties share some similarities. Notable examples include guanidine hydrochloride and 4-tert-butylquinoline .
: Reference 1 (if available) : Reference 2 (if available)
Propiedades
Número CAS |
71079-94-2 |
|---|---|
Fórmula molecular |
C20H25N5S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H25N5S/c1-5-8-14-13-17(15-9-6-7-10-16(15)22-14)23-18(25-20(2,3)4)24-19-21-11-12-26-19/h6-7,9-13H,5,8H2,1-4H3,(H2,21,22,23,24,25) |
Clave InChI |
PKFZSHWGLSTODX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


